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Aurovertin D

F₁F₀‑ATPase inhibition E. coli BF₁‑ATPase aurovertin potency ranking

Researchers needing a selective F₁F₀-ATP synthase inhibitor often face potency gaps and binding-mode ambiguities with common analogs. Aurovertin D directly resolves this. - 69-fold more potent than aurovertin B against MDA-MB-231 cells (IC₅₀ = 0.08 µM vs 5.52 µM). - Unique >100-fold fluorescence enhancement upon β-subunit binding enables direct, label-free assays. - Binds isolated β-subunit (Kd = 0.56 µM) unlike oligomycin, ensuring F₁-domain-specific studies. Sourced for rigorous in vitro R&D, with batch-specific purity documentation available.

Molecular Formula C25H32O9
Molecular Weight 476.5 g/mol
CAS No. 65256-31-7
Cat. No. B1233075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAurovertin D
CAS65256-31-7
Synonymsaurovertin D
Molecular FormulaC25H32O9
Molecular Weight476.5 g/mol
Structural Identifiers
SMILESCC1=C(OC(=O)C=C1OC)C=CC=CC=CC2C(C3(C(C(O2)(C(O3)C(C)O)C)OC(=O)C)C)O
InChIInChI=1S/C25H32O9/c1-14-17(32-20(28)13-19(14)30-6)11-9-7-8-10-12-18-21(29)24(4)23(31-16(3)27)25(5,33-18)22(34-24)15(2)26/h7-13,15,18,21-23,26,29H,1-6H3/b8-7+,11-9+,12-10+
InChIKeyUKPVUEBWITXZRF-BGSVYHRFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aurovertin D (CAS 65256‑31‑7): A Fluorescent F₁F₀‑ATPase Inhibitor for Mitochondrial and Antimicrobial Research


Aurovertin D is a polyketide mycotoxin isolated from Calcarisporium arbuscula, Metarhizium anisopliae, and Pochonia chlamydosporia that belongs to the aurovertin class of F₁F₀‑ATP synthase β‑subunit inhibitors. It acts as a mixed, non‑competitive inhibitor of both ATP hydrolysis and synthesis, with a marked preference for blocking ATP synthesis [1][2]. Its intrinsic fluorescence enhancement upon target binding (>100‑fold) enables label‑free binding assays and distinguishes it from non‑fluorescent ATP synthase inhibitors such as oligomycin [3][4].

Why Aurovertin D Cannot Be Replaced by Aurovertin B, Citreoviridin, or Oligomycin in ATP Synthase Research


Aurovertin D, aurovertin B, citreoviridin, and oligomycin all target the F₁F₀‑ATP synthase yet display fundamentally divergent inhibitory profiles, potency, and binding modalities that preclude their functional interchangeability. Aurovertin D is 2.2‑fold more potent than aurovertin B against E. coli BF₁‑ATPase (IC₅₀ = 0.9 µM vs. 2 µM) and 67‑fold more potent than citreoviridin (IC₅₀ = 60 µM) [1]. Against the MDA‑MB‑231 triple‑negative breast cancer cell line, aurovertin D (IC₅₀ = 0.08 µM) exceeds the potency of aurovertin B (IC₅₀ = 5.52 µM) by 69‑fold and aurovertin E (IC₅₀ = 8.79 µM) by 110‑fold [2]. Furthermore, aurovertin D binds directly to the isolated β‑subunit (Kd = 0.56 µM) and enhances nucleotide affinity 3–6‑fold, a property not shared by oligomycin, which acts on the F₀ c‑subunit and fails to inhibit solubilized F₁ [3][4]. These quantitative disparities confirm that substituting aurovertin D with its closest analogs would introduce substantial errors in potency, target engagement, and mode‑of‑action interpretation.

Aurovertin D Quantitative Differentiation: Comparator‑Backed Evidence for Procurement Decisions


Aurovertin D vs. Aurovertin B and Citreoviridin: ATPase Inhibition Potency in E. coli BF₁

In a direct head‑to‑head comparison using soluble E. coli BF₁‑ATPase, aurovertin D achieved half‑maximal inhibition (IC₅₀) at 0.9 µM, which is 2.2‑fold more potent than aurovertin B (IC₅₀ = 2 µM) and 67‑fold more potent than citreoviridin (IC₅₀ = 60 µM) [1][2]. Acetylation or saponification of aurovertin D completely abolished inhibitory activity, confirming that the intact acetate ester is essential for target engagement [1].

F₁F₀‑ATPase inhibition E. coli BF₁‑ATPase aurovertin potency ranking

Aurovertin D vs. Aurovertin B, Aurovertin E, and Taxol: Cytotoxicity Against Triple‑Negative Breast Cancer MDA‑MB‑231 Cells

In a cross‑study comparable cytotoxicity evaluation, aurovertin D exhibited an IC₅₀ of 0.08 µM against MDA‑MB‑231 triple‑negative breast cancer cells. This is 69‑fold more potent than aurovertin B (IC₅₀ = 5.52 µM), 110‑fold more potent than aurovertin E (IC₅₀ = 8.79 µM), and more potent than the clinical benchmark Taxol (positive control) [1][2]. Aurovertins J–S (except P) were essentially inactive (IC₅₀ > 40 µM), and aurovertin T exceeded 50 µM, underscoring the unique structural determinants of aurovertin D’s activity [1].

triple‑negative breast cancer MDA‑MB‑231 cytotoxicity aurovertin anticancer potency

Aurovertin D vs. Oligomycin: Mechanistically Distinct Inhibition of Oxidative Phosphorylation and ATP‑Driven Reversal

In submitochondrial particles prepared from beef heart with EDTA, oligomycin (0.2–0.4 µg/mg protein) stimulated oxidative phosphorylation and induced respiratory control, whereas aurovertin was completely ineffective and even abolished oligomycin’s stimulatory effects [1]. Critically, in phosphorylating particles prepared with ATP + Mg²⁺, both antibiotics inhibited oxidative phosphorylation and Pᵢ–ATP exchange, but their effects on the P/O ratio were additive, confirming distinct binding sites and mechanisms of action [1]. Aurovertin also failed to inhibit ATP‑driven succinate‑linked NAD⁺ reduction at concentrations where oligomycin gave full inhibition; only much higher aurovertin concentrations produced partial, time‑dependent inhibition [1]. Separately, the solubilised F₁‑ATPase extracted from rat liver mitochondria was inhibited by aurovertin but completely resistant to oligomycin, further demonstrating orthogonal target profiles [2].

oxidative phosphorylation submitochondrial particles oligomycin vs. aurovertin P/O ratio

Aurovertin D Binding to the Isolated β‑Subunit: Stoichiometry, Affinity, and Allosteric Nucleotide Enhancement

Using fluorescence titration, aurovertin was shown to bind the isolated β‑subunit of beef‑heart mitochondrial F₁‑ATPase with a 1:1 stoichiometry and a dissociation constant (Kd) of 0.56 µM, accompanied by fluorescence enhancement similar to that of the dissociated holoenzyme [1]. In a separate study with the E. coli β‑subunit, saturating aurovertin D enhanced the affinity of ADP and ATP by 3–6‑fold, reducing Kd values to several‑fold below those measured in the absence of aurovertin [2]. This allosteric coupling between the aurovertin‑binding site and the nucleotide‑binding site is not observed with oligomycin or citreoviridin and provides a unique experimental readout for conformational coupling within the catalytic β‑subunit [2].

F₁ β‑subunit binding aurovertin Kd fluorescence enhancement allosteric modulation

Aurovertin D vs. Aurovertin F: Differential Nematode Toxicity in Panagrellus redivivus

In a direct head‑to‑head nematicidal bioassay using the free‑living nematode Panagrellus redivivus, aurovertin D exhibited an LC₅₀ of 41.7 µg/mL at 48 h, which is 2.1‑fold more toxic than aurovertin F (LC₅₀ = 88.6 µg/mL) [1]. Aurovertin D was the most abundant yellow pigment metabolite in nematode‑parasitic P. chlamydosporia strains and showed strong toxicity toward the root‑knot nematode Meloidogyne incognita, with detrimental effects on Caenorhabditis elegans viability even at sub‑inhibitory concentrations [2]. Genetic analysis using C. elegans daf‑2 and daf‑16 mutants indicated that DAF‑16/FOXO transcription factor signalling, rather than β‑subunit‑mediated ATPase inhibition alone, contributes to aurovertin D’s nematicidal mechanism [2].

nematode toxicity Pochonia chlamydosporia nematicidal aurovertins Panagrellus redivivus LC₅₀

Aurovertin D Structural Confirmation: X‑Ray Crystallographic Absolute Configuration Determination

The absolute configuration and stereogeometry of aurovertin D have been unambiguously determined by single‑crystal X‑ray diffraction analysis. The crystal structure was solved in the monoclinic space group C2 with unit‑cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, Z = 4, and refined to a final R₁ = 0.053 for 2043 observed reflections [1][2]. This definitive structural characterisation contrasts with aurovertins F, G, and H, whose relative and absolute configurations were inferred only by spectroscopic comparison and CD analysis rather than by direct crystallographic proof [3]. The high‑resolution NMR‑based purity determination of aurovertins A, B, and D further established a molar absorption coefficient of 38,500 L·mol⁻¹·cm⁻¹ at λmax 367.5–369 nm, enabling accurate concentration determination for quantitative biochemical studies [4].

X‑ray crystallography absolute configuration aurovertin D structure quality control

Aurovertin D Procurement Application Scenarios: Where Quantifiable Differentiation Drives Scientific Value


F₁F₀‑ATP Synthase Enzymology and Biophysical Binding Studies

Aurovertin D is the preferred fluorescent probe for F₁‑β‑subunit binding studies due to its >100‑fold fluorescence enhancement upon target engagement, 1:1 binding stoichiometry (Kd = 0.56 µM), and the unique ability to allosterically enhance nucleotide affinity 3–6‑fold [1][2]. Unlike oligomycin, which targets the F₀ c‑subunit and does not inhibit solubilised F₁, aurovertin D directly reports on β‑subunit conformational state and can be used in fluorescence‑based competition assays and single‑molecule rotation studies [3].

Triple‑Negative Breast Cancer Drug Discovery and SAR Profiling

With an IC₅₀ of 0.08 µM against MDA‑MB‑231 cells—69‑fold lower than aurovertin B (5.52 µM) and 110‑fold lower than aurovertin E (8.79 µM)—aurovertin D serves as the most potent natural aurovertin scaffold for structure–activity relationship (SAR) optimisation and medicinal chemistry derivatisation programmes targeting ATP synthase‑driven cancers [1][2]. Its activity exceeds that of the clinical benchmark Taxol and provides a validated starting point for designing hybrid NO‑donor conjugates with improved solubility and dual ferroptosis/apoptosis induction [3].

Agricultural Nematicide Development and Host–Pathogen Chemical Ecology

Aurovertin D’s 2.1‑fold superior nematicidal potency over aurovertin F (LC₅₀ = 41.7 vs. 88.6 µg/mL against P. redivivus) and its demonstrated toxicity toward root‑knot nematode M. incognita, combined with its engagement of DAF‑16/FOXO stress pathways in C. elegans, position it as the lead aurovertin congener for biological control agent development [1][2]. Its abundance in P. chlamydosporia fermentation broths also facilitates scalable isolation for field‑trial quantities [2].

Mitochondrial Oxidative Phosphorylation Mechanistic Studies

Because aurovertin D and oligomycin produce additive inhibition of the P/O ratio in submitochondrial particles and aurovertin D uniquely inhibits solubilised F₁‑ATPase (which is oligomycin‑resistant), aurovertin D is the reagent of choice for experiments requiring selective F₁‑domain inhibition independent of F₀ function [1][2]. The validated molar absorption coefficient (ε = 38,500 L·mol⁻¹·cm⁻¹ at 367.5–369 nm) enables precise solution‑phase quantification, essential for reproducible dose–response experiments [3].

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